
Terrequinone A
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Overview
Description
Terrequinone A is a bisindole alkaloid that is quinone bearing a hydroxy substituent at position 2, a 3,3-dimethylallyl group at position 5 and two indol-3-yl groups at positions 3 and 6, one of which is carrying a 1,1-dimethylallyl group at position 2. It has a role as an antineoplastic agent. It is a bisindole alkaloid and a member of monohydroxy-1,4-benzoquinones.
Chemical Reactions Analysis
L-Tryptophan Oxidation (TdiD)
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TdiD converts L-Trp to indolepyruvate (IPA) via transamination, requiring pyridoxal-5′-phosphate (PLP) as a cofactor .
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IPA serves as the monomeric precursor for dimerization.
Dimerization (TdiA)
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TdiA, a tridomain nonribosomal peptide synthetase (A-T-TE), catalyzes the nonoxidative coupling of two IPA molecules .
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The thioesterase (TE) domain releases DDAQ D, a bis-indolylquinone scaffold .
Prenylation (TdiB/TdiE)
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First prenylation : TdiB attaches a prenol-derived dimethylallyl pyrophosphate (DMAPP) to the hydroquinone core, forming ochrindole D . This step requires TdiE to prevent off-pathway monoprenylation .
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Second prenylation : TdiB adds a second prenol group to the indole moiety, yielding this compound .
Metabolic Engineering Insights
Reconstituting the pathway in E. coli revealed critical parameters for optimizing this compound production :
Parameter | Optimal Condition | Yield | Key Finding |
---|---|---|---|
Induction temperature | 25°C | 56 mg/L | Higher protein activity at lower temperatures |
L-Trp/prenol ratio | 1:3 (molar) | 106.3 mg/L | Excess prenol shifts products from ochrindole D to this compound |
Phosphopantetheinyl transferase | sfp gene co-expression | 1.54 → 56 mg/L | Post-translational activation of TdiA by sfp enhances dimerization efficiency |
Reaction Byproducts and Regulation
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Ochrindole D : A monoprenylated intermediate with anti-insect activity, accumulates when prenol is limited .
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DDAQ D : The non-prenylated precursor exhibits anti-HIV activity but is cytotoxic at high concentrations .
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TdiC ensures hydroquinone stability for prenylation, while TdiE prevents metabolic bottlenecks by redirecting intermediates .
Challenges in Pathway Engineering
Properties
Molecular Formula |
C32H30N2O3 |
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Molecular Weight |
490.6 g/mol |
IUPAC Name |
5-hydroxy-3-(1H-indol-3-yl)-4-(3-methylbut-2-enyl)-6-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C32H30N2O3/c1-6-32(4,5)31-26(20-12-8-10-14-24(20)34-31)27-28(35)21(16-15-18(2)3)25(29(36)30(27)37)22-17-33-23-13-9-7-11-19(22)23/h6-15,17,33-35H,1,16H2,2-5H3 |
InChI Key |
NBSHFMWBYVHWNG-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=O)C(=O)C(=C1O)C2=C(NC3=CC=CC=C32)C(C)(C)C=C)C4=CNC5=CC=CC=C54)C |
Canonical SMILES |
CC(=CCC1=C(C(=O)C(=O)C(=C1O)C2=C(NC3=CC=CC=C32)C(C)(C)C=C)C4=CNC5=CC=CC=C54)C |
Synonyms |
terrequinone A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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